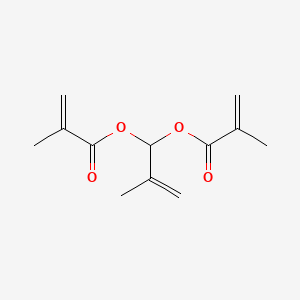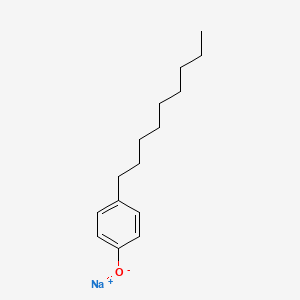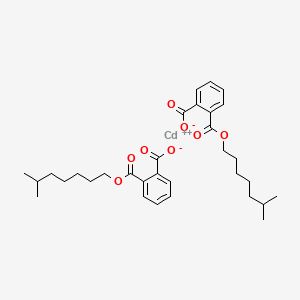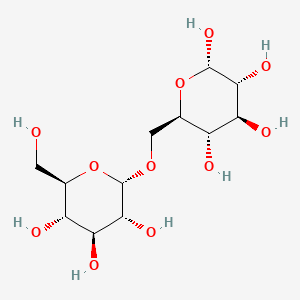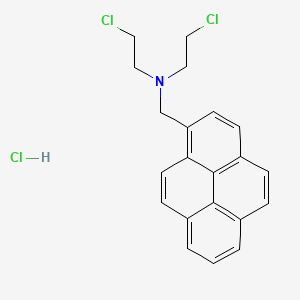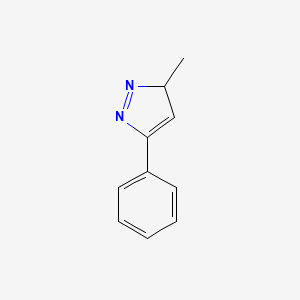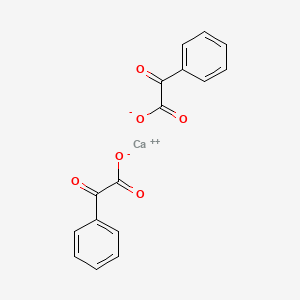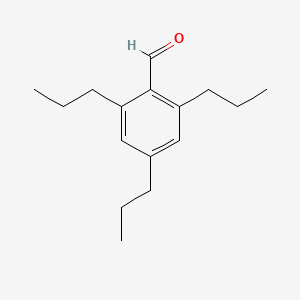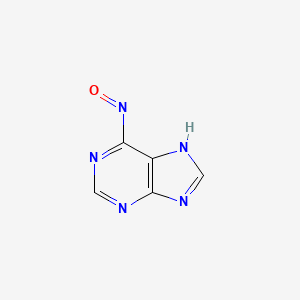
Dibismuth zirconium pentaoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibismuth zirconium pentaoxide is a compound that combines bismuth, zirconium, and oxygen It is known for its unique structural and chemical properties, which make it a subject of interest in various scientific fields
Preparation Methods
The synthesis of dibismuth zirconium pentaoxide can be achieved through several methods. One common approach is the sol-gel method, which involves the hydrolysis and polycondensation of metal alkoxides. This method allows for precise control over the textural and surface properties of the resulting material . Another method involves the co-precipitation of bismuth and zirconium salts, followed by calcination at high temperatures to form the desired oxide . Industrial production methods may include large-scale sol-gel processes or other chemical synthesis techniques that ensure high yield and purity.
Chemical Reactions Analysis
Dibismuth zirconium pentaoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various ligands that can substitute for oxygen atoms in the compound. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce higher oxides of bismuth and zirconium, while reduction reactions could yield lower oxides or elemental forms of the metals .
Scientific Research Applications
Dibismuth zirconium pentaoxide has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its unique electronic and structural properties . In industry, it is used in the production of advanced ceramics and other materials that require high thermal stability and resistance to corrosion . The compound’s ability to act as a catalyst in environmental applications, such as the degradation of pollutants, is also being explored .
Mechanism of Action
The mechanism by which dibismuth zirconium pentaoxide exerts its effects is primarily related to its ability to interact with various molecular targets and pathways. In catalytic applications, the compound’s surface properties and electronic structure enable it to facilitate chemical reactions by lowering activation energies and providing active sites for reactants . In biological applications, its antimicrobial properties may be due to its ability to disrupt microbial cell membranes and interfere with essential cellular processes .
Comparison with Similar Compounds
Dibismuth zirconium pentaoxide can be compared to other similar compounds, such as bismuth(III) oxide and zirconium dioxide. Bismuth(III) oxide is known for its use in catalysis and as a pigment, while zirconium dioxide is widely used in ceramics and as a refractory material . The unique combination of bismuth and zirconium in this compound provides a distinct set of properties that make it suitable for specialized applications where both high thermal stability and catalytic activity are required . Other similar compounds include bismuth selenide and bismuth telluride, which are also studied for their electronic and catalytic properties .
Properties
CAS No. |
53125-66-9 |
|---|---|
Molecular Formula |
Bi2O5Zr-6 |
Molecular Weight |
589.18 g/mol |
InChI |
InChI=1S/2Bi.5O.Zr/q;;5*-2;+4 |
InChI Key |
QFHSGEBXNXQPQA-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[Zr+4].[Bi].[Bi] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


